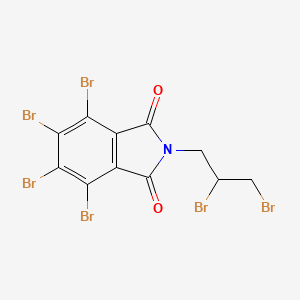![molecular formula C18H20O2 B14249931 [1,1'-Biphenyl]-4-pentanoic acid, 2-methyl- CAS No. 230962-32-0](/img/structure/B14249931.png)
[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a pentanoic acid chain and a methyl group attached to the biphenyl structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the Friedel–Crafts acylation reaction, where an acyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- often utilizes scalable synthetic methodologies. These methods include the Wurtz–Fittig reaction, Ullmann reaction, and Bennett–Turner reaction, which are known for their efficiency in producing biphenyl derivatives on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the biphenyl rings undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls, which have various applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme interactions.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Fenbufen: Another NSAID with a biphenyl core, used for its analgesic and anti-inflammatory properties.
Uniqueness
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
230962-32-0 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
5-(3-methyl-4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C18H20O2/c1-14-13-15(7-5-6-10-18(19)20)11-12-17(14)16-8-3-2-4-9-16/h2-4,8-9,11-13H,5-7,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
WVYLRHQIARQWOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCCCC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
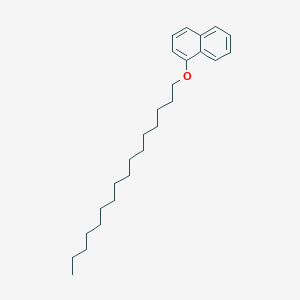
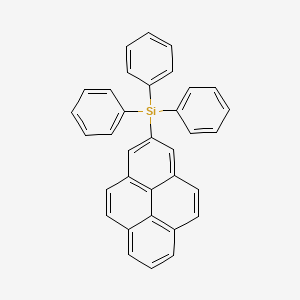

![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
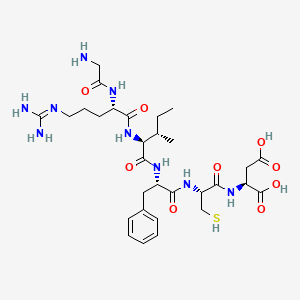
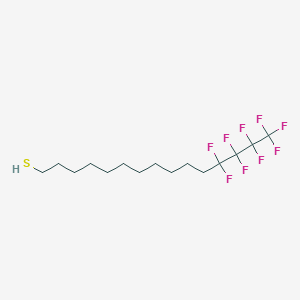
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)
